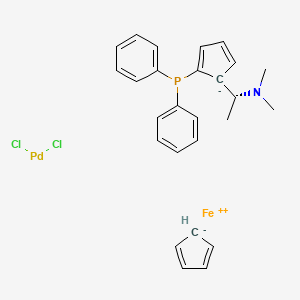
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, palladium, diphenylphosphanyl, and iron components. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) typically involves the following steps:
Preparation of Cyclopentadiene: Cyclopentadiene is obtained from the thermal cracking of dicyclopentadiene at around 180°C.
Formation of Dichloropalladium Complex: Palladium chloride is reacted with cyclopentadiene in the presence of a suitable solvent to form the dichloropalladium complex.
Addition of Diphenylphosphanyl and Iron Components: The diphenylphosphanyl and iron components are introduced under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
High-Temperature Cracking: Large-scale thermal cracking of dicyclopentadiene.
Catalytic Reactions: Use of catalysts to enhance the formation of the dichloropalladium complex.
Purification: Advanced purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
科学的研究の応用
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: Studying its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigating its use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of fine chemicals and materials.
作用機序
The mechanism by which cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: Binding to specific molecular targets such as enzymes and receptors.
Pathways: Modulating biochemical pathways, including signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclopentadienyl Complexes: Compounds containing the cyclopentadienyl ligand, such as ferrocene.
Palladium Complexes: Other palladium-based complexes used in catalysis.
Diphenylphosphanyl Complexes: Compounds with diphenylphosphanyl ligands.
Uniqueness
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is unique due to its combination of cyclopentadiene, palladium, diphenylphosphanyl, and iron components, which confer distinct reactivity and stability properties.
特性
CAS番号 |
76374-09-9 |
|---|---|
分子式 |
C26H28Cl2FeNPPd |
分子量 |
618.6 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m1...../s1 |
InChIキー |
SNFHKSPIFLPWCV-BATJUKGTSA-L |
異性体SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
正規SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


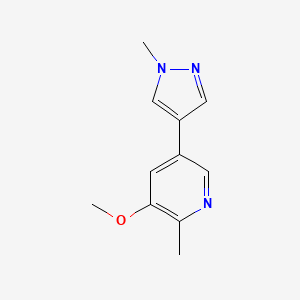
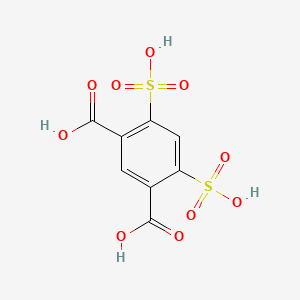
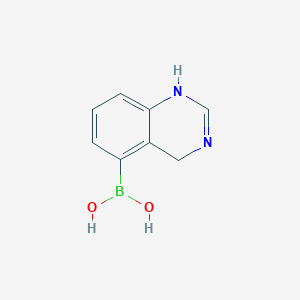
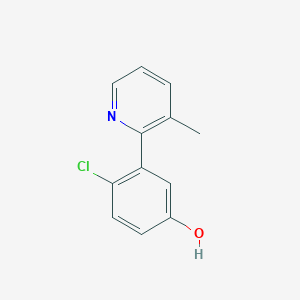
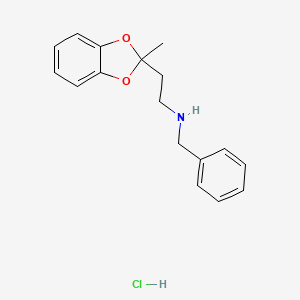
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
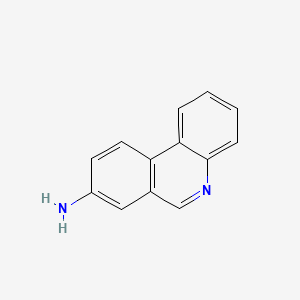
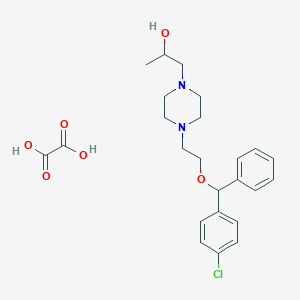

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
